molecular formula C23H24O5 B2486652 3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one CAS No. 858764-35-9

3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one

Cat. No.: B2486652
CAS No.: 858764-35-9
M. Wt: 380.44
InChI Key: FWYROMLYKPDXCY-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound features a chromen-4-one core structure with various substituents, making it a subject of interest in scientific research.

Scientific Research Applications

3-(2-Ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential therapeutic applications.

    Industry: Used in the development of new materials and as a precursor for various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromen-4-one Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Ethoxyphenoxy Group: This can be achieved through an etherification reaction using 2-ethoxyphenol and an appropriate leaving group.

    Alkylation with 3-Methylbut-2-en-1-yl Group: This step involves the alkylation of the chromen-4-one core with 3-methylbut-2-en-1-ol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the chromen-4-one core to chromanol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It modulates the NF-kB/MAPK pathway, reducing the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is unique due to its specific combination of substituents and the chromen-4-one core, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-5-25-19-8-6-7-9-20(19)28-23-16(4)27-21-14-17(26-13-12-15(2)3)10-11-18(21)22(23)24/h6-12,14H,5,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYROMLYKPDXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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